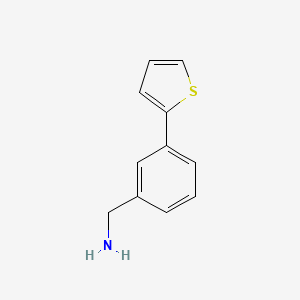

(3-Thien-2-ylphenyl)methylamine

Description

Contextualization within Aryl-Thiophene and Benzylamine (B48309) Chemical Space

The structure of (3-Thien-2-ylphenyl)methylamine incorporates two critical pharmacophores: aryl-thiophene and benzylamine. The thiophene (B33073) ring, a sulfur-containing five-membered heterocycle, is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Thiophene derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. The planarity and electronic properties of the thiophene ring contribute to its ability to interact with various biological receptors.

Similarly, the benzylamine scaffold is a fundamental structural motif in numerous pharmaceuticals and biologically active molecules. The primary amine group attached to a phenyl ring via a methylene (B1212753) bridge allows for a variety of chemical transformations and interactions with biological targets.

Significance of the this compound Core Structure in Advanced Synthetic Targets

The combination of the aryl-thiophene and benzylamine moieties within a single molecule suggests that this compound could serve as a valuable building block in the synthesis of more complex and potentially bioactive compounds. The primary amine group is a versatile functional handle that can participate in a wide range of chemical reactions, such as amide bond formation, N-alkylation, and the construction of larger heterocyclic systems.

While the constituent parts of this compound are of significant interest in drug discovery and materials science, detailed research findings specifically documenting the use of this compound as a direct precursor in the synthesis of more advanced synthetic targets are not extensively reported in the available literature. However, the inherent reactivity of its functional groups suggests a potential for its use in creating diverse molecular architectures. For instance, the amine could be acylated to form a variety of substituted benzamides, a class of compounds with known biological activities. mdpi.com Furthermore, intramolecular cyclization strategies involving the amine and the thiophene or phenyl rings could potentially lead to the formation of novel fused heterocyclic systems, which are often sought after in medicinal chemistry. ias.ac.in

The development of synthetic routes to thieno[3,2-c]pyridines and other fused heterocyclic systems often involves the cyclization of precursors containing both a thiophene ring and a suitably functionalized side chain. google.com Although direct examples starting from this compound are not prominent, its structure represents a logical starting point for the exploration of such synthetic pathways.

Structure

2D Structure

Properties

IUPAC Name |

(3-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXHYHVAVDOMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594529 | |

| Record name | 1-[3-(Thiophen-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-86-5 | |

| Record name | 3-(2-Thienyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859850-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Thiophen-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 3 Thien 2 Ylphenyl Methylamine and Its Congeners

Development of Novel Synthetic Pathways to the (3-Thien-2-ylphenyl)methylamine Skeleton

The construction of the this compound backbone fundamentally relies on the formation of a carbon-carbon bond between a thiophene (B33073) ring and a phenyl ring. Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are the cornerstone of this approach. mdpi.com

A common strategy involves the coupling of a thiophene-based organoboron reagent with a functionalized phenyl halide. For instance, the reaction of a suitably protected aminomethylphenylboronic acid or its ester with 2-bromothiophene (B119243) can yield the desired skeleton. Conversely, the coupling of a thiophene-2-boronic acid with a 3-bromo- (B131339) or 3-iodobenzylamine (B1197719) derivative is also a viable route.

An illustrative pathway, adapted from related biaryl syntheses, would involve the Suzuki coupling of a phenylboronic acid with a bromothiophene derivative. nih.gov For example, reacting 6-(5-bromothiophen-2-yl)picolinonitrile with a phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate leads to the formation of the C-C coupled product. nih.gov This methodology can be directly applied to the synthesis of the this compound core by selecting the appropriate starting materials, such as 3-cyanophenylboronic acid and 2-bromothiophene.

Table 1: Illustrative Suzuki Coupling Reaction for Biaryl Synthesis

| Reactant A | Reactant B | Catalyst | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|---|

| 6-(5-Bromothiophen-2-yl)picolinonitrile | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | C-C Bond Formation | nih.gov |

Functionalization and Derivatization Approaches of the Amine Moiety

The primary amine group of this compound is a key handle for a wide range of functionalization and derivatization reactions. These modifications are essential for creating libraries of related compounds.

Standard amine chemistry can be readily applied. N-alkylation or N-arylation can be achieved through reactions with alkyl halides or aryl halides, often under basic conditions or through catalytic methods like Buchwald-Hartwig amination. Acylation of the amine with acid chlorides or anhydrides provides the corresponding amides.

More complex heterocyclic structures can be constructed from the amine moiety. For example, condensation with isothiocyanates yields thienylphenylmethylthiourea derivatives. mdpi.com These thioureas can serve as precursors for the synthesis of thienopyrimidine analogues, which involves cyclization reactions. mdpi.comresearchgate.net Another approach involves the reaction of the amine with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which can then be reacted with various nucleophiles to construct diverse heterocyclic systems such as pyrimidines or pyrazoles. nih.gov

Furthermore, the amine can be converted into an amidine. A general method for this transformation involves treating a related nitrile precursor with lithium bis(trimethylsilyl)amide (LiN(TMS)₂), followed by a deprotection step, to yield the amidine derivative. nih.gov

Regioselective Modifications of the Thiophene and Phenyl Substructures

Selective functionalization of the aromatic rings in the this compound skeleton is critical for fine-tuning molecular properties. The thiophene and phenyl rings exhibit different reactivities, allowing for regioselective modifications.

Thiophene Ring: The thiophene ring is generally more susceptible to electrophilic substitution than the phenyl ring. The C5 position (alpha to the sulfur and adjacent to the point of phenyl attachment) is particularly activated. Palladium-catalyzed direct C-H arylation is a powerful tool for regioselectively functionalizing this position. For instance, the direct 5-arylation of related thienylpyridine complexes has been achieved using aryl bromides in the presence of a palladium catalyst, demonstrating a method for late-stage diversification via C-H bond activation. researchgate.net This allows for the introduction of various aryl groups at the C5 position of the thiophene ring with high precision. researchgate.net

Phenyl Ring: Modification of the phenyl ring is governed by the directing effects of the existing substituents: the thienyl group (ortho-, para-directing) and the methylamine (B109427) group (ortho-, para-directing). Electrophilic aromatic substitution would likely lead to a mixture of products, with substitution occurring at positions ortho and para to the activating groups. For more controlled functionalization, directed ortho-metalation (DoM) strategies can be employed. By transiently converting the aminomethyl group into a directing group (e.g., an amide or a picolinamide), it is possible to direct lithiation or other metallation specifically to the ortho positions (C2 or C4), enabling the introduction of a wide range of electrophiles. Palladium-catalyzed C-H activation of acetanilides with epoxides, for example, proceeds via a 6,4-palladacycle to achieve regioselective ortho-functionalization. rsc.org

Catalytic Transformations in the Synthesis of this compound Derivatives

Catalysis is indispensable in the synthesis and derivatization of the this compound scaffold, facilitating efficient and selective bond formations. rsc.orgrsc.org Palladium-based catalysts are particularly prominent. chim.it

As discussed, palladium-catalyzed Suzuki coupling is a primary method for constructing the core biaryl skeleton. mdpi.com Various palladium complexes, such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly used. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction yields and purity.

Beyond C-C bond formation, catalytic methods are vital for C-N bond formation. nih.govresearchgate.netcapes.gov.br While not always directly applied to the primary synthesis of this compound itself (which is often made from a nitrile), catalytic amination reactions like the Buchwald-Hartwig amination are key for producing N-aryl derivatives from the parent amine.

Catalytic C-H activation/functionalization represents a modern and atom-economical approach to derivatization. rsc.org Palladium catalysts such as Pd(OPiv)₂ or Pd(TFA)₂ have been used for intramolecular C-H/C-H coupling to synthesize fused ring systems like thieno[3,2-b]benzofurans from 3-aryloxythiophenes, highlighting the power of this strategy for creating complex polycyclic aromatic structures. researchgate.net These methods offer a direct route to functionalize the aromatic rings without pre-functionalized starting materials. researchgate.net

Table 2: Selected Catalytic Systems in the Synthesis of Thienylphenyl Congeners

| Transformation | Catalyst | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | [Pd(dppf)Cl₂], NBu₄Br | Boronic ester, Na₂CO₃, Toluene/H₂O | C-C bond formation to build the biaryl core. | mdpi.com |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | Phenylboronic acid, K₂CO₃, 1,4-Dioxane | C-C bond formation to link thiophene and phenyl rings. | nih.gov |

| Direct C-H Arylation | Palladium Catalyst | Aryl bromide | Regioselective functionalization at the C5 position of thiophene. | researchgate.net |

| Intramolecular C-H/C-H Coupling | Pd(TFA)₂, AgOAc | Heat | Synthesis of fused polycyclic thieno[3,2-b]benzofurans. | researchgate.net |

In-depth Analysis of this compound Reveals Limited Publicly Available Research

This compound, identified by the CAS Number 859850-86-5, is a compound containing a thiophene ring linked to a phenylmethylamine group. While its basic chemical information, such as molecular formula (C11H11NS) and molecular weight, is accessible through various chemical supplier catalogs, detailed scientific studies exploring its quantum chemical properties, advanced spectroscopic characteristics, and theoretical reaction mechanisms have not been published in accessible literature.

Similarly, a thorough search for advanced spectroscopic characterization for the structural elucidation of this compound beyond routine identification was unfruitful. Detailed analyses using techniques such as 2D-NMR, high-resolution mass spectrometry, or specialized IR spectroscopy that would provide deeper insights into its molecular structure and bonding are not documented in scientific journals or public spectral databases.

Furthermore, there is no available information on theoretical studies concerning the reaction mechanisms and transition states involving this compound. Such studies are crucial for understanding the reactivity of a compound and its potential applications in chemical synthesis.

Medicinal Chemistry and Ligand Design Incorporating the 3 Thien 2 Ylphenyl Methylamine Moiety

(3-Thien-2-ylphenyl)methylamine as a Scaffold for Bioactive Compound Development

The this compound core is a strategic starting point for the development of new bioactive compounds. The thiophene (B33073) nucleus is a well-established component in a multitude of FDA-approved drugs, noted for its ability to engage in various interactions with biological receptors and for its favorable metabolic properties. nih.gov Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. nih.govencyclopedia.pubnih.gov The phenethylamine portion of the scaffold is also of great importance, as it is a key feature in many endogenous neurotransmitters and successful drug molecules, often imparting affinity for targets within the central nervous system. nih.gov

The combination of these two key pharmacophoric elements in one molecule provides a rigid, yet conformationally-aware, framework. This allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with protein targets. Researchers can leverage the this compound scaffold as a foundational structure, systematically adding or modifying functional groups on the thiophene ring, the phenyl ring, or the methylamine (B109427) side chain to explore new chemical space and develop compounds with desired therapeutic profiles. processpointchem.comsumathipublications.com The utility of this scaffold spans numerous potential applications in pharmaceutical development, from creating novel enzyme inhibitors to modulators of receptor function. processpointchem.com

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale for Exploration | Key Biological Targets (Examples) |

|---|---|---|

| Oncology | Thiophene derivatives are present in anticancer drugs targeting kinases or apoptosis modulators. nih.gov | Kinases (e.g., KSP), Apoptosis Modulators |

| Inflammation | Many thiophene-containing molecules exhibit anti-inflammatory properties. nih.govnih.gov | Cyclooxygenase (COX) enzymes, Cytokine receptors |

| Infectious Diseases | The scaffold can be used to develop novel antibacterial and antifungal agents. nih.govresearchgate.net | Bacterial cell wall synthesis enzymes, Fungal ergosterol synthesis |

| Neurological Disorders | The phenethylamine motif is a classic component of CNS-active agents. nih.gov | Dopamine receptors, Serotonin receptors, Adrenoceptors |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Related Ligands

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that connects the chemical structure of a molecule to its biological activity. sumathipublications.com For ligands derived from the this compound scaffold, SAR studies would systematically probe the impact of structural modifications at various positions. oncodesign-services.commonash.edu The goal is to identify which functional groups and structural features are essential for potency and selectivity. oncodesign-services.com

Key areas for investigation in an SAR campaign would include:

Substitution on the Thiophene Ring: Exploring the effect of adding electron-donating or electron-withdrawing groups at the available positions (e.g., C4 and C5) of the thiophene ring. Such modifications can influence the electronic properties of the ring and its ability to form interactions like hydrogen bonds or halogen bonds.

Substitution on the Phenyl Ring: Modifying the substitution pattern on the phenyl ring can drastically alter a compound's interaction with a target protein. For instance, adding hydrophobic or polar groups can probe specific pockets within a binding site.

Modification of the Methylamine Group: The primary amine provides a key interaction point (e.g., salt bridge formation). N-alkylation, N-acylation, or converting the amine to other functional groups would assess the importance of its basicity and hydrogen-bonding capacity.

Table 2: Illustrative SAR and SPR Considerations for the this compound Scaffold

| Position of Modification | Type of Modification | Potential Impact on Activity (SAR) | Potential Impact on Properties (SPR) |

|---|---|---|---|

| Thiophene Ring | Addition of a halogen (e.g., Cl, F) | May introduce a key halogen bond with the target, increasing potency. | Increases lipophilicity. |

| Phenyl Ring | Addition of a hydroxyl (-OH) or methoxy (-OCH3) group | Can form a hydrogen bond, potentially improving binding affinity. | Increases polarity, may improve solubility but could be a site for metabolism. |

| Methylamine (-CH2NH2) | Conversion to a secondary amine (-CH2NHR) | May improve selectivity by probing a specific hydrophobic pocket. | Increases lipophilicity; may alter pKa and permeability. |

| Methylamine (-CH2NH2) | Conversion to an amide (-CH2NHCOR) | Removes basicity, eliminating ionic interactions but may introduce new H-bonds. | Generally increases molecular weight and can decrease permeability. |

Rational Design and Molecular Docking Simulations for Protein-Ligand Interactions

Rational drug design utilizes computational methods to predict how a ligand will bind to the three-dimensional structure of a biological target, such as an enzyme or receptor. researchgate.net Molecular docking is a key technique in this process, simulating the placement of a molecule within the active site of a protein and estimating the strength of the interaction, often represented as a binding energy score. mdpi.com

For the this compound scaffold, molecular docking can guide the design of new derivatives in several ways:

Binding Mode Prediction: Docking simulations can predict the most likely orientation of the scaffold within the target's binding pocket. This helps identify which parts of the molecule are in close contact with key amino acid residues, suggesting where modifications would be most impactful.

Virtual Screening: A virtual library of derivatives based on the this compound core can be docked against a protein structure to prioritize the synthesis of compounds with the most promising predicted binding energies.

Explaining SAR Data: When experimental SAR data is available, docking can provide a structural hypothesis for why certain modifications increase or decrease activity. For example, it can show a newly added functional group forming a specific hydrogen bond or causing a steric clash with the protein. mdpi.com

Successful docking simulations rely on an accurate protein structure, typically obtained from X-ray crystallography or cryo-electron microscopy. The simulations can reveal key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. researchgate.netmdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound Analogs Against a Kinase Target

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Parent Scaffold | None | -7.5 | H-bond from NH2 to Asp145; π-π stacking of thiophene with Phe82. |

| Analog A | 4-Chloro on Phenyl Ring | -8.2 | All parent interactions plus a hydrophobic interaction with Leu30. |

| Analog B | 5-Carboxamide on Thiophene Ring | -8.9 | All parent interactions plus a new H-bond from amide to the kinase hinge region (Glu91). |

| Analog C | N-ethyl on Amine | -7.1 | Loss of one H-bond from the amine group; minor steric clash with Asp145. |

Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Discovery

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to generate novel compounds by modifying the core structure of a known active molecule. uniroma1.itresearchgate.net These techniques aim to discover new chemical entities with improved properties, such as increased potency, better selectivity, enhanced pharmacokinetic profiles, or a novel intellectual property position. uniroma1.itresearchgate.net

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a similar biological response. cambridgemedchemconsulting.comopenaccessjournals.com The thiophene ring itself is a classic bioisostere of a phenyl ring, a replacement often used to modulate metabolic stability and physicochemical properties. nih.gov Within the this compound scaffold, one could apply bioisosteric replacement to:

Replace the thiophene ring with other 5-membered heterocycles (e.g., furan, pyrrole, oxazole).

Substitute the phenyl ring with a different aromatic system, such as pyridine or pyrimidine, to alter hydrogen bonding capabilities and solubility. researchgate.net

Scaffold hopping is a more ambitious approach that involves replacing the entire molecular core (the scaffold) with a structurally different one, while aiming to maintain the original's key pharmacophoric features and biological activity. uniroma1.itnih.gov Starting from a this compound-based lead compound, a scaffold hopping strategy could replace the central thienyl-phenyl linkage with other bicyclic or constrained ring systems. The goal is to present the essential functional groups (like the amine and other substituents) in a similar spatial arrangement but with a completely novel core, potentially leading to significant improvements in drug-like properties. dundee.ac.uknih.gov

Table 4: Examples of Bioisosteric Replacement and Scaffold Hopping for the this compound Moiety

| Original Moiety | Strategy | Potential Replacement | Desired Outcome |

|---|---|---|---|

| Thiophene Ring | Classical Bioisosterism | Pyridine Ring | Improve solubility, introduce H-bond acceptor. researchgate.net |

| Phenyl Ring | Classical Bioisosterism | Cyclohexyl Ring | Reduce aromatic character, potentially improve metabolic stability. |

| Thienyl-phenyl Core | Scaffold Hopping | Indole or Benzofuran | Maintain aromatic nature with a different geometry and property profile. |

| Thienyl-phenyl Core | Scaffold Hopping | Tetralone or Chromanone | Introduce a more rigid, three-dimensional structure. |

Chemical Biology Approaches to Biological Target Identification and Validation

When a compound derived from the this compound scaffold shows interesting activity in a phenotypic screen (i.e., it produces a desired effect in a cell or organism), its precise molecular target may not be known. nih.gov Chemical biology provides a suite of powerful tools to identify and validate the protein(s) with which the compound interacts to produce its effect. nih.gov

The first step is often to develop a chemical probe . This involves modifying the active compound by attaching a reactive group (for covalent labeling) or a reporter tag (like biotin or a fluorescent dye) without disrupting its biological activity. nih.govmdpi.com This probe can then be used in various target identification strategies:

Affinity-Based Protein Profiling (ABPP): The probe is incubated with a cell lysate or live cells. The biotin-tagged probe binds to its target protein(s), and this complex can be pulled down using streptavidin beads. The captured proteins are then identified using mass spectrometry. mdpi.com

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more stable and resistant to heat-induced denaturation when it is bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is measured. The target protein will show increased thermal stability in the presence of the binding compound. cureffi.org

Once a potential target is identified, target validation is performed to confirm that engagement of this target is responsible for the observed phenotype. This can be done using genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce the expression of the target protein. nih.gov If knocking down the target protein mimics the effect of the compound or makes the cells insensitive to the compound, it provides strong evidence that the identified protein is the correct biological target. nih.gov

Applications Beyond Medicinal Chemistry: Materials Science and Catalysis

Integration of (3-Thien-2-ylphenyl)methylamine-Derived Polymers in Functional Materials

There is currently no publicly available research on the synthesis or application of polymers derived specifically from this compound for use in functional materials. In principle, the amine functionality of this compound could allow for its polymerization through various techniques, such as by forming polyamides or through oxidative polymerization to create conductive polymers analogous to polyaniline. The presence of the thiophene (B33073) moiety is particularly suggestive of potential applications in organic electronics, as polythiophene and its derivatives are well-known for their semiconducting properties.

A hypothetical polymer of this compound could possess a unique combination of properties stemming from its constituent parts. The thienyl-phenyl backbone might afford thermal stability and desirable electronic characteristics, while the methylamine (B109427) linkage could influence solubility and processability. However, without experimental data, any discussion of specific properties or performance in functional materials remains speculative.

Table 1: Hypothetical Polymer Properties of Poly[this compound]

| Property | Potential Characteristic | Rationale Based on Related Compounds |

| Conductivity | Potentially semiconducting or conductive upon doping | Based on the known properties of polythiophene and polyaniline derivatives. |

| Solubility | May exhibit improved solubility in organic solvents | The amine linkage and asymmetric structure could disrupt packing and enhance solubility compared to more rigid polymers. |

| Thermal Stability | Likely to be thermally stable | Aromatic and heteroaromatic backbones generally confer good thermal resistance. |

| Optical Properties | Could exhibit interesting photoluminescence or electrochromism | Common features in conjugated polymers containing thiophene and phenyl rings. |

This table is speculative and not based on experimental data for the specific polymer.

Future Prospects and Emerging Research Frontiers for 3 Thien 2 Ylphenyl Methylamine Research

Innovations in Green Chemistry and Sustainable Synthesis Methodologies

The future synthesis of (3-Thien-2-ylphenyl)methylamine and its analogs will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic routes to similar biaryl compounds often rely on traditional cross-coupling reactions, which, while effective, can involve harsh reagents, toxic solvents, and multi-step processes.

Emerging research focuses on the development of more sustainable alternatives. For instance, metal-catalyzed C-C bond-forming strategies, such as Kumada coupling reactions catalyzed by palladium complexes like PdCl₂(dppf), have shown reliability and selectivity in the synthesis of meta-substituted thienylbenzenes. nih.gov Future innovations will likely involve the use of more earth-abundant metal catalysts (e.g., iron, copper) and the exploration of catalytic systems that can operate in greener solvents like water, ethanol, or under solvent-free conditions. researchgate.netnih.gov

A promising avenue is the use of one-pot reaction sequences where multiple bond-forming events occur in a single reaction vessel, minimizing waste and purification steps. nih.gov For example, a potential green synthesis of this compound could involve a copper-catalyzed coupling of a 2-thienylboronic acid with a 3-bromobenzonitrile, followed by a one-pot reduction of the nitrile to the aminomethyl group using a heterogeneous catalyst that can be easily recovered and reused.

Furthermore, the use of microwave or ultrasound irradiation to accelerate reaction times and improve yields is another area of active research in the sustainable synthesis of heterocyclic compounds and could be readily applied to the production of this compound derivatives.

Table 1: Comparison of Traditional vs. Prospective Green Synthesis Routes for this compound

| Feature | Traditional Synthesis (Illustrative) | Prospective Green Synthesis |

| Catalyst | Palladium or Nickel complexes | Earth-abundant metal catalysts (e.g., Cu, Fe) |

| Solvent | Toluene, Dioxane (Volatile Organic Compounds) | Water, Ethanol, PEG-400, or solvent-free |

| Reaction Steps | Multi-step with intermediate isolation | One-pot synthesis |

| Energy Input | Conventional heating | Microwave or ultrasonic irradiation |

| Atom Economy | Moderate | High |

| Waste Generation | Significant | Minimized |

Advanced Computational Prediction of Novel this compound Derivatives with Tuned Properties

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of novel this compound derivatives. By employing advanced computational models, researchers can predict the physicochemical and biological properties of virtual compounds before committing to their synthesis, thereby saving significant time and resources. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to understand the electronic structure, conformational preferences, and photophysical properties of this compound and its derivatives. researchgate.net These methods can predict key parameters such as HOMO-LUMO energy gaps, which are crucial for applications in organic electronics, and absorption and emission spectra, which are important for developing fluorescent probes. nih.gov

For drug discovery applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of this compound analogs with their biological activity. By training these models on a set of known active compounds, it becomes possible to predict the activity of new, unsynthesized derivatives. This in silico screening approach can rapidly identify promising candidates for further investigation.

Furthermore, molecular docking simulations can provide insights into the binding interactions of these compounds with specific biological targets, such as enzymes or receptors. This allows for the rational design of derivatives with enhanced potency and selectivity.

Table 2: Illustrative Computationally Predicted Properties of Hypothetical this compound Derivatives

| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Binding Affinity to Target X (kcal/mol) |

| Parent Compound | None | 4.5 | -6.2 |

| Derivative A | -NO₂ at phenyl C5 | 3.8 | -7.1 |

| Derivative B | -OCH₃ at phenyl C4 | 4.7 | -6.5 |

| Derivative C | -F at thienyl C5 | 4.6 | -6.8 |

Exploration of Polymeric and Supramolecular Assemblies for Advanced Applications

The rigid and π-conjugated nature of the thienyl-phenyl scaffold makes this compound an attractive building block for the construction of novel polymeric and supramolecular materials. The aminomethyl group provides a convenient handle for polymerization or for introducing non-covalent interaction sites for self-assembly.

In the realm of polymers, this compound could be used as a monomer to create functionalized polymers with interesting optical and electronic properties. For example, polymerization through the amine functionality could lead to polyamines with pendant thienyl-phenyl groups, which could find applications as charge-transporting materials in organic light-emitting diodes (OLEDs) or as sensory materials.

In supramolecular chemistry, the thienyl-phenyl unit can participate in π-π stacking interactions, while the amine group can form hydrogen bonds. This combination of interactions could be exploited to design self-assembling systems that form well-defined nanostructures such as nanofibers, vesicles, or gels. These materials could have applications in areas such as drug delivery, tissue engineering, and catalysis. The functionalization of polymers with such bioactive moieties is a growing field for creating "active" materials. mdpi.com

Synergistic Approaches in High-Throughput Screening and Lead Optimization Technologies

High-throughput screening (HTS) offers a powerful platform for rapidly evaluating large libraries of compounds to identify those with desired biological activities. nih.gov For a novel scaffold like this compound, HTS can be instrumental in uncovering its therapeutic potential.

The initial step would involve the synthesis of a diverse library of this compound derivatives with variations in the substitution patterns on both the thiophene (B33073) and phenyl rings. This library could then be screened against a wide range of biological targets, such as kinases, G-protein coupled receptors, or enzymes implicated in various diseases. nih.gov

Once initial "hits" are identified, a synergistic approach combining HTS with computational modeling can be employed for lead optimization. The structure-activity relationship (SAR) data from the initial screen can be used to build and refine QSAR models. These models can then guide the design of a second-generation, more focused library of compounds with a higher probability of being active. This iterative cycle of screening, computational analysis, and focused synthesis can significantly accelerate the drug discovery process.

Furthermore, the integration of HTS with other technologies, such as high-content imaging and proteomics, can provide deeper insights into the mechanism of action of the active compounds, facilitating their development into effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.